

Protocol for Assessing SH1573 Efficacy In Vivo

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Compound of Interest

Compound Name: SH1573

Cat. No.: B15575963

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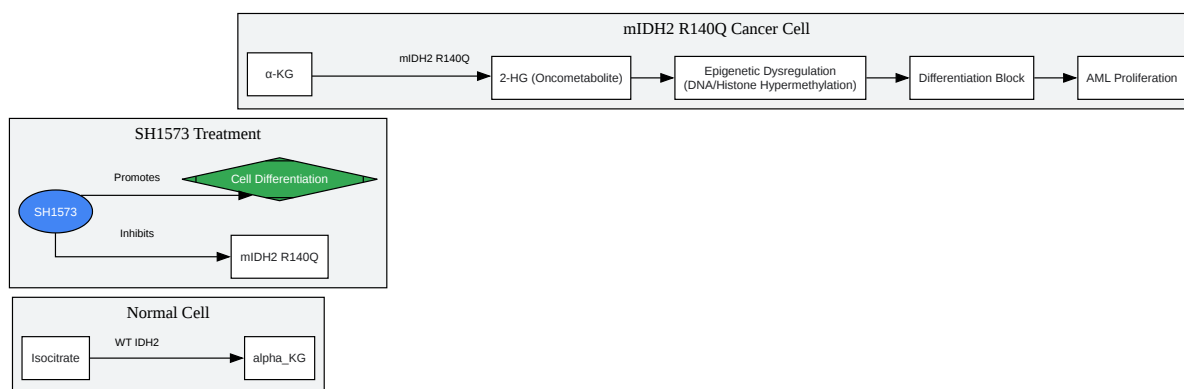
Application Note and Protocol

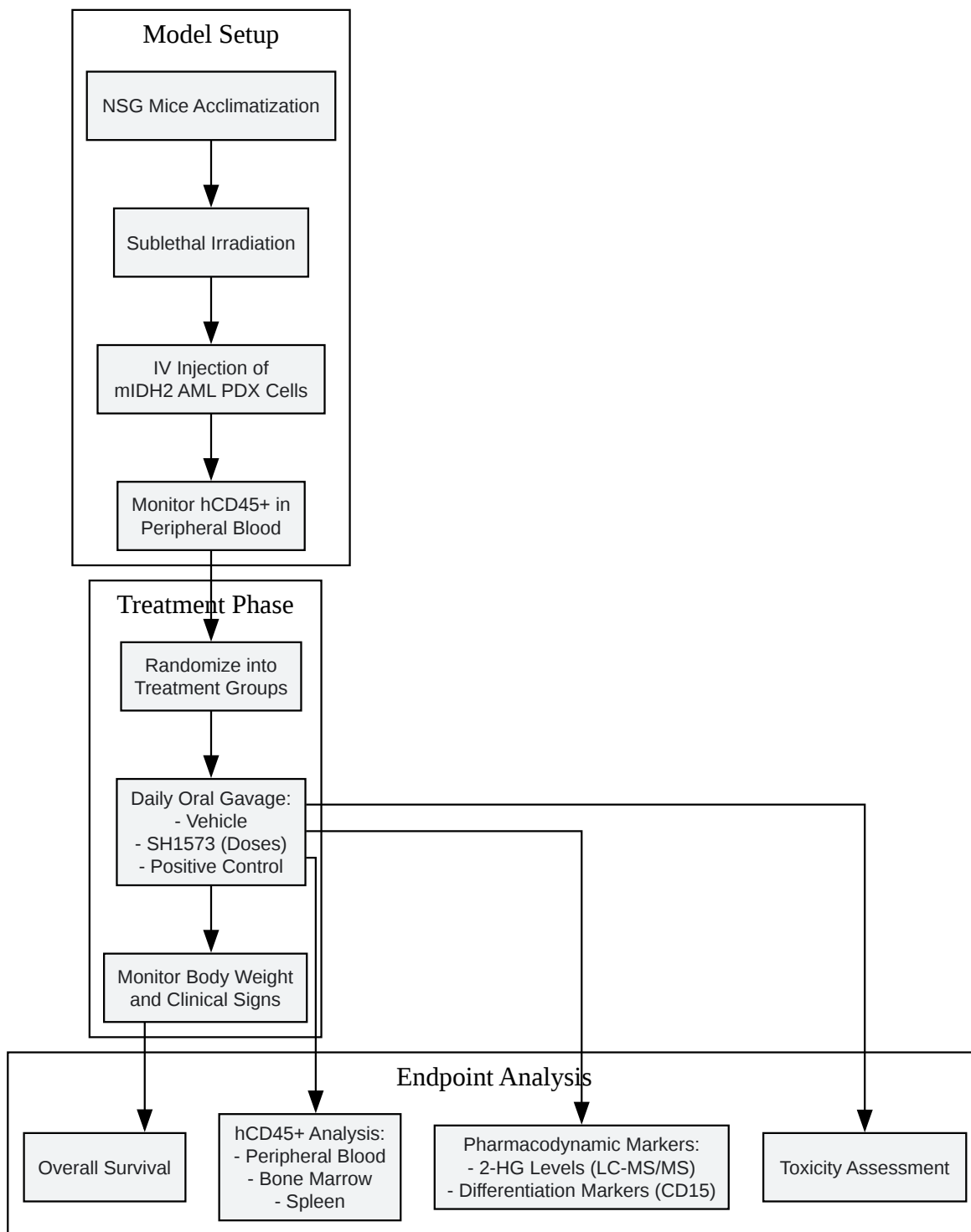
Introduction

SH1573 is a novel, independently designed and synthesized inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2), specifically targeting the R140Q mutation.[1] This mutation is a key driver in certain cancers, particularly Acute Myeloid Leukemia (AML), leading to the accumulation of the oncometabolite 2-hydroxyglutarate (2-HG).[1] 2-HG competitively inhibits α -ketoglutarate-dependent dioxygenases, leading to DNA and histone hypermethylation and a block in myeloid differentiation.[2][3] **SH1573** has demonstrated potent and selective inhibition of the mIDH2 R140Q protein, resulting in reduced 2-HG levels and the promotion of granulocytic differentiation in preclinical models of AML.[1][4] Preclinical studies have shown that **SH1573** possesses high bioavailability, good metabolic stability, and a wide tissue distribution, with a favorable safety profile.[1][4] This document provides a detailed protocol for assessing the in vivo efficacy of **SH1573** in a patient-derived xenograft (PDX) mouse model of AML.

Mechanism of Action

SH1573 selectively inhibits the mutant IDH2 R140Q enzyme, thereby blocking the conversion of α -ketoglutarate (α -KG) to 2-hydroxyglutarate (2-HG). The reduction in 2-HG levels alleviates the downstream epigenetic blockade, allowing for the differentiation of leukemic blasts into mature granulocytes.





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